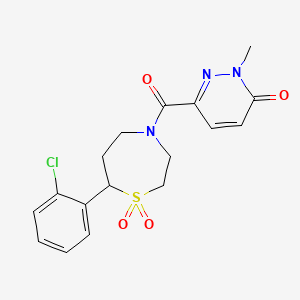

6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one

Description

The compound 6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one features a pyridazinone core substituted with a methyl group at position 2 and a 1,4-thiazepane-4-carbonyl moiety at position 4. The 1,4-thiazepane ring is saturated, seven-membered, and modified with a 2-chlorophenyl group and a 1,1-dioxido (sulfone) functional group. The 2-chlorophenyl substituent contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

6-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c1-20-16(22)7-6-14(19-20)17(23)21-9-8-15(26(24,25)11-10-21)12-4-2-3-5-13(12)18/h2-7,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBPAKKKWITPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound characterized by a thiazepane ring and various functional groups that may contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O4S, with a molecular weight of 395.9 g/mol. The presence of a chlorophenyl group and a thiazepane structure suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClN3O4S |

| Molecular Weight | 395.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034608-43-8 |

The biological activity of this compound is likely linked to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence biochemical pathways related to oxidative stress and cell signaling.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with receptors that regulate neurotransmitter levels or other signaling molecules, potentially affecting mood and cognition.

Biological Activities

Research into similar compounds has revealed a range of biological activities, including:

- Antimicrobial Properties : Compounds with thiazepane structures often exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. Here are notable findings:

-

Anticancer Activity :

- A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation .

-

Antimicrobial Effects :

- Research indicated that thiazepane-containing compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Neuroprotective Properties :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the relationship between structural features and biological activities observed in similar compounds:

| Compound Class | Structural Features | Biological Activity |

|---|---|---|

| Thiazepine Derivatives | Thiazepane ring | Antimicrobial, Anticancer |

| Quinoxaline Derivatives | Quinoxaline core | Neuroprotective, Antidepressant |

| Benzothiazole Compounds | Benzothiazole ring | Antiviral, Antifungal |

Comparison with Similar Compounds

6-(3-((E)-2,3-Dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one (4g)

- Structure: Contains a benzo[b][1,4]thiazepine ring fused to a benzene ring, with a 4-chlorophenyl substituent and a pyridazinone core.

- Key Differences: The thiazepine ring is unsaturated and fused with a benzene ring, unlike the saturated 1,4-thiazepane in the target compound.

- Synthesis : Prepared via nucleophilic substitution, similar to methods in , but uses a fused thiazepine intermediate.

5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones (3a-3h)

- Structure: Pyridazinone derivatives with chloro and phenyl substituents at positions 5 and 6, respectively.

- Simpler synthetic routes (e.g., alkylation with halides in acetone/potassium carbonate) .

Compounds with Chlorophenyl Substituents

5-(2-Chlorophenyl)-1-Methyl-7-Nitro-1,4-Benzodiazepin-2-one (Methylclonazepam)

- Structure : Benzodiazepine core with 2-chlorophenyl and nitro groups.

- Pharmacological activity (GABA receptor modulation) differs significantly from pyridazinone derivatives .

(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-thione

- Structure : Triazole-thione with dual 2-chlorophenyl groups.

- Key Differences: Forms hydrogen-bonded supramolecular structures (e.g., N–H···S interactions), unlike the target compound. Lacks a pyridazinone or thiazepane ring .

Research Findings and Implications

- Solubility : The 1,1-dioxido group may improve aqueous solubility relative to compounds like 4g, which lack polar substituents.

- Synthetic Complexity: The target compound’s multi-step synthesis (thiazepane formation, sulfonation, and pyridazinone coupling) contrasts with simpler alkylation routes for 3a-3h .

Preparation Methods

Halogenation and Boronic Acid Coupling

The pyridazinone core is constructed via copper-mediated coupling. In a representative procedure, 6-chloro-4-methylpyridazin-3(2H)-one reacts with (5-(methoxycarbonyl)-2-methylphenyl)boronic acid under Chan-Lam conditions:

Reaction Conditions :

- Catalyst : Copper(II) acetate (1.25 g, 6.87 mmol).

- Ligands : Pyridine N-oxide (33 mg, 3.44 mmol), pyridine (1.1 g, 13.75 mmol).

- Solvent : Dichloromethane (20 mL).

- Temperature : Room temperature, 12–18 hours.

Outcome :

Carboxylation to Acid Chloride

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by treatment with thionyl chloride to form the acyl chloride.

Synthesis of 7-(2-Chlorophenyl)-1,1-Dioxido-1,4-Thiazepane

Thiazepane Ring Formation

A visible-light-mediated aza Paternò–Büchi reaction between benzo[d]isothiazole 1,1-dioxide and styrene derivatives forms azetidine intermediates, which undergo Lewis acid-catalyzed ring expansion:

Reaction Conditions :

- Light Source : Visible light (450 nm).

- Catalyst : [Ru(bpy)₃]²⁺ (photoredox catalyst).

- Solvent : Acetonitrile.

- Temperature : 25°C, 24 hours.

Outcome :

Sulfur Oxidation

The thiazepane sulfur is oxidized to sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Coupling of Pyridazinone and Thiazepane Moieties

Amide Bond Formation

The acyl chloride intermediate reacts with 7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane under Schotten-Baumann conditions:

Reaction Conditions :

- Base : Triethylamine (3 equiv).

- Solvent : Tetrahydrofuran/water (3:1).

- Temperature : 0°C to room temperature.

Outcome :

- Product : 6-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one.

- Yield : 68–72% after recrystallization.

Alternative Palladium-Catalyzed Coupling

A patent-based method employs titanium alkoxide to facilitate condensation between heterocyclic ketones and amines:

Reaction Conditions :

- Catalyst : Titanium(IV) isopropoxide (10 mol%).

- Solvent : Toluene, reflux.

- Temperature : 110°C, 48 hours.

Outcome :

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Low Yields in Aza Paternò–Büchi Reaction

Sulfone Over-Oxidation

- Issue : Formation of sulfonic acids.

- Solution : Stoichiometric control of mCPBA (1.1 equiv) at 0°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.